molecular formula C6H16N2S B12682510 1-((3-Aminopropyl)amino)2-propanethiol CAS No. 120627-03-4

1-((3-Aminopropyl)amino)2-propanethiol

Cat. No.: B12682510
CAS No.: 120627-03-4
M. Wt: 148.27 g/mol
InChI Key: ISCBSCQIKBVQJB-UHFFFAOYSA-N
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Description

1-((3-Aminopropyl)amino)2-propanethiol is a thiol-containing compound featuring a 3-aminopropylamine backbone linked to a propanethiol group. The 3-aminopropyl moiety is a common motif in bioactive molecules, often contributing to solubility and interaction with biological targets.

Properties

CAS No.

120627-03-4

Molecular Formula

C6H16N2S

Molecular Weight

148.27 g/mol

IUPAC Name

1-(3-aminopropylamino)propane-2-thiol

InChI

InChI=1S/C6H16N2S/c1-6(9)5-8-4-2-3-7/h6,8-9H,2-5,7H2,1H3

InChI Key

ISCBSCQIKBVQJB-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCCN)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-Aminopropyl)amino)2-propanethiol can be synthesized through several methods. One common method involves the reaction of 3-aminopropylamine with 2-chloropropanethiol under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 1-((3-Aminopropyl)amino)2-propanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((3-Aminopropyl)amino)2-propanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-((3-Aminopropyl)amino)2-propanethiol involves its ability to form strong bonds with metal surfaces and biological molecules. The thiol group can form covalent bonds with metal ions, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to act as a versatile ligand and cross-linking agent in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Applications
1-((3-Aminopropyl)amino)2-propanethiol 3-aminopropylamine + propanethiol -NH₂, -SH ~178 (estimated) Potential antioxidant, chelator
Spermine NONOate () 3-aminopropyl + diazeniumdiolate -NH₂, -NONOate ~398 (estimated) Nitric oxide donor
1-(3-Aminopropyl)-4-phenylpiperazine () Piperazine + phenyl + 3-aminopropyl -NH₂, tertiary amine ~231 (estimated) Anticonvulsant drug synthesis
1-((3-((3-Aminopropyl)(methyl)amino)propyl)amino)decan-2-ol () Branched alkyl chain + methylamino groups -NH₂, -OH ~359 (estimated) Lipid nanoparticle synthesis
1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone HCl () Quinoline + trifluoroethyl + 3-aminopropyl -NH₂, -CF₃ 333.73 Investigational small molecule
3-Aminopropyl oligosilsesquioxane () Siloxane backbone + 3-aminopropyl -NH₂, -Si-O- Variable (oligomeric) Chromatography, material science
1-[3-Aminopropyl(2-hydroxypropyl)amino]propan-2-ol () Diol + 3-aminopropyl -NH₂, -OH ~205 (estimated) Industrial applications

Key Observations :

  • Thiol vs. Hydroxyl/Amino Groups: The thiol group in the target compound may confer higher reactivity (e.g., disulfide formation) compared to hydroxyl or amino groups in analogs like 1-[3-aminopropyl(2-hydroxypropyl)amino]propan-2-ol .
  • Backbone Diversity: Piperazine () and quinoline () analogs exhibit rigid aromatic/heterocyclic structures, enhancing target specificity, while siloxane-based compounds () prioritize polarity for chromatographic separation.

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